molecular formula C26H28N2O5 B419915 4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 494195-81-2

4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B419915
CAS No.: 494195-81-2
M. Wt: 448.5g/mol
InChI Key: VMBBFEMAVCLCOW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy and carboxamide groups, enhancing its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the methoxy and carboxamide groups through various substitution reactions. Common reagents used in these reactions include methoxybenzene derivatives, carboxylic acids, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially leading to compounds with diverse biological activities.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in immune cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

494195-81-2

Molecular Formula

C26H28N2O5

Molecular Weight

448.5g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H28N2O5/c1-15-23(26(30)28-17-8-5-6-11-20(17)31-2)24(25-18(27-15)9-7-10-19(25)29)16-12-13-21(32-3)22(14-16)33-4/h5-6,8,11-14,24,27H,7,9-10H2,1-4H3,(H,28,30)

InChI Key

VMBBFEMAVCLCOW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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